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molecular formula C10H16N2Na2O8 B8589297 Ethylenediaminetetraacetic acid disodium

Ethylenediaminetetraacetic acid disodium

Cat. No. B8589297
M. Wt: 338.22 g/mol
InChI Key: BDOYKFSQFYNPKF-UHFFFAOYSA-N
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Patent
US04972032

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
[Compound]
Name
polystyrene
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1691 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|

Inputs

Step One
Name
polystyrene
Quantity
107 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
1691 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 150 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
the reactor was then evacuated with a water aspirator three times at room temperature

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.C(C=C)#N
Name
Type
product
Smiles
C(CCCCCCC)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 1572.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04972032

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
[Compound]
Name
polystyrene
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1691 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|

Inputs

Step One
Name
polystyrene
Quantity
107 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
1691 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 150 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
the reactor was then evacuated with a water aspirator three times at room temperature

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.C(C=C)#N
Name
Type
product
Smiles
C(CCCCCCC)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 1572.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04972032

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
[Compound]
Name
polystyrene
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1691 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|

Inputs

Step One
Name
polystyrene
Quantity
107 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
1691 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 150 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
the reactor was then evacuated with a water aspirator three times at room temperature

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1.C(C=C)#N
Name
Type
product
Smiles
C(CCCCCCC)S
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 1572.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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